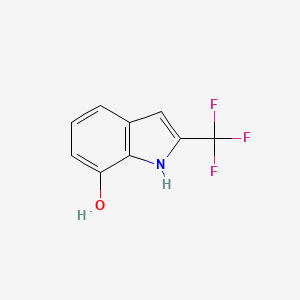

2-(Trifluoromethyl)-1H-indol-7-ol

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic and Materials Chemistry

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most ubiquitous heterocyclic scaffolds in nature and synthetic chemistry. researchgate.net Its presence is fundamental to a wide range of natural products, pharmaceuticals, and advanced materials. researchgate.netrsc.org In the realm of medicinal chemistry, indole is considered a privileged scaffold due to its ability to interact with a multitude of biological receptors and enzymes. preprints.orgmdpi.com This has led to its incorporation into numerous FDA-approved drugs for treating a wide spectrum of diseases, from cancer (e.g., vinblastine, vincristine) to neurodegenerative disorders (e.g., physostigmine). preprints.orgmdpi.com The amino acid tryptophan, a building block of proteins, contains an indole ring, highlighting its fundamental role in biological systems. rsc.org

Beyond pharmaceuticals, the unique electronic properties of the indole scaffold have made it a valuable component in materials science. Indole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), where their conjugated structure contributes to efficient phosphorescence. rsc.org The versatility of the indole ring allows for functionalization at multiple positions, enabling the synthesis of complex molecules with tailored properties for applications ranging from agrochemicals to chiral catalysts and ligands. rsc.orgpreprints.orgmdpi.com

| Examples of Indole-Containing Molecules and their Applications | | :--- | :--- | | Molecule Type | Application Area | | Tryptophan | Essential Amino Acid, Protein Synthesis rsc.org | | Vinblastine/Vincristine | Anticancer Drugs mdpi.com | | Physostigmine | Treatment of Alzheimer's Disease and Glaucoma mdpi.com | | Indole-3-acetic acid (IAA) | Plant Hormone (Auxin) mdpi.com | | INDY Dyes | Organic Light-Emitting Diodes (OLEDs) rsc.org |

Role of Trifluoromethylation in Modulating Molecular Properties for Advanced Applications

The introduction of a trifluoromethyl (CF3) group into an organic molecule is a powerful and widely used strategy in modern chemistry to enhance its properties for specific applications. rsc.org The CF3 group possesses unique electronic characteristics, primarily due to the high electronegativity of the fluorine atoms, which can significantly alter the physicochemical and pharmacokinetic profiles of a parent molecule. rsc.orgacs.org Trifluoromethylation is known to increase lipophilicity, which can improve a molecule's ability to permeate biological membranes. rsc.org

Furthermore, the strength of the carbon-fluorine bond contributes to enhanced metabolic and chemical stability. rsc.org This increased stability can lead to a longer biological half-life for pharmaceutical compounds, a desirable trait in drug design. The incorporation of CF3 groups can also influence a molecule's acidity, dipole moment, and polarity. rsc.org Consequently, trifluoromethylated compounds are prevalent in the pharmaceutical and agrochemical industries, with approximately 20% of fluorinated drugs and 40% of fluorinated agrochemicals containing a trifluoromethyl group. rsc.org Various methodologies have been developed for the introduction of CF3 groups, including the use of reagents like Togni's and Umemoto's reagents, which can participate in radical, electrophilic, or nucleophilic trifluoromethylation reactions. nih.govresearchgate.net

| Effects of Trifluoromethylation on Molecular Properties |

| Increased Lipophilicity rsc.org |

| Enhanced Metabolic Stability rsc.org |

| Improved Bioavailability rsc.org |

| Altered Acidity and Polarity rsc.org |

| Increased Chemical Stability rsc.org |

Overview of Key Research Directions for 2-(Trifluoromethyl)-1H-indol-7-ol and Related Analogues

The specific structure of this compound suggests several promising avenues for future research, leveraging the combined properties of its constituent parts. The indole scaffold provides a platform with known biological relevance, while the trifluoromethyl group at the 2-position is expected to enhance metabolic stability and lipophilicity. The hydroxyl group at the 7-position offers a potential site for further functionalization or can participate in hydrogen bonding interactions with biological targets.

Key research directions for this compound and its analogues would likely include:

Medicinal Chemistry: Exploration of its potential as a therapeutic agent. Given the prevalence of indole derivatives in drug discovery, this compound could be screened for a wide range of biological activities, including as an anticancer, antimicrobial, or anti-inflammatory agent. researchgate.netmdpi.com The trifluoromethyl group could contribute to improved drug-like properties.

Materials Science: Investigation into its potential use in the development of novel organic materials. The electronic properties conferred by the indole nucleus, potentially modulated by the electron-withdrawing trifluoromethyl group, could be of interest for applications such as organic electronics. rsc.org

Synthetic Methodology: The development of novel and efficient synthetic routes to this compound and its derivatives would be a valuable contribution to organic chemistry. This could involve exploring new catalytic systems or multicomponent reactions to construct this specific substitution pattern. rsc.orgrsc.org

Agrochemicals: Given that a significant percentage of agrochemicals are fluorinated, this compound could be investigated for potential herbicidal or pesticidal activities. rsc.org The trifluoromethyl group is a common feature in many commercial agrochemicals.

The convergence of the biologically active indole scaffold, the property-enhancing trifluoromethyl group, and the synthetically versatile indol-7-ol framework makes this compound a molecule of considerable interest for further scientific exploration.

Strategies for Indole Ring Construction with 7-Substituted Functionality

The synthesis of indoles with functionality at the C7 position can be broadly categorized into two main strategies: the construction of the indole ring with the desired C7-substituent already in place, and the direct functionalization of a pre-formed indole core at the C7 position. acs.org

De novo synthesis, or the construction of the indole ring from acyclic or non-indole precursors, offers a powerful method for controlling the position of substituents. Anionic annulation strategies have been developed to provide expedient routes to densely substituted 7-hydroxyindoles. researchgate.net This approach involves the reaction of appropriately substituted pyrroles with Michael acceptors, ensuring that the resulting substituents are placed in a fully regiocontrolled manner. researchgate.net Another effective method involves the use of commercially available starting materials like 3-halophenols. nih.gov Through a sequence of directed ortho-metalation, a Sonogashira coupling, and a tandem amination/cyclization reaction, regiochemically pure 7-alkoxyindoles can be synthesized, which can then be converted to the corresponding 7-hydroxyindoles. nih.gov

A three-step route starting from readily available indole derivatives has also been described. This process begins with an iridium-catalyzed C-H borylation to produce a 7-borylindole, which upon oxidation and hydrolysis yields the desired 7-hydroxyindole (B18039). researchgate.net These methods are advantageous as they build the C7 functionality into the indole core from the outset, avoiding potential issues with regioselectivity in later-stage functionalization.

Direct functionalization of the C7 C-H bond of an existing indole ring is a more atom- and step-economical approach. However, this is challenging due to the higher intrinsic reactivity of the C2 and C3 positions within the pyrrole moiety. rsisinternational.orgrsc.org To overcome this, strategies involving directing groups on the indole nitrogen have been developed to steer catalysts to the desired C7 position.

Transition-metal catalysis has emerged as a powerful tool for the site-selective C-H functionalization of indoles. rsc.org By installing a directing group (DG) on the indole nitrogen, a metal catalyst can be guided to the C7 position via the formation of a cyclometalated intermediate. acs.org A variety of directing groups have been employed to achieve C7 selectivity, with bulkier groups often favoring this position. rsisinternational.orgresearchgate.net

Palladium catalysts have been successfully used for the C7-arylation of indoles. The use of an N-P(O)tBu₂ (TBPO) directing group, for instance, overrides the inherent reactivity at other positions, enabling the coupling of indoles with aryl boronic acids selectively at C7. acs.orgnih.gov Rhodium catalysts have also been employed for C7-selective reactions. For example, a sterically bulky N-PtBu₂ directing group facilitates the Rh(I)-catalyzed C7-alkylation of indoles with activated olefins. rsisinternational.org Similarly, the use of an N-PR₂ (R = tBu or cHex) directing group with Wilkinson's catalyst (Rh(PPh₃)₃Cl) allows for the direct arylation of indoles at the C7 position with (hetero)aryl bromides. nih.gov Iridium(III) catalysts have been utilized for direct C7-sulfonamidation of indoles with sulfonyl azides, providing access to 7-amino-substituted indoles. researchgate.net

These methods offer a range of possibilities for introducing various functional groups at the C7 position, including aryl, alkenyl, alkyl, and amino groups, by choosing the appropriate catalyst and coupling partner. acs.orgnih.gov

| Catalyst System | Directing Group (DG) | Reaction Type | Coupling Partner | Reference |

| Pd(OAc)₂ | N-P(O)tBu₂ | Arylation | Aryl boronic acids | acs.orgnih.gov |

| Rh(I) | N-PtBu₂ | Alkylation | Activated olefins | rsisinternational.org |

| Rh(PPh₃)₃Cl | N-PR₂ (R = tBu, cHex) | Arylation | (Hetero)aryl bromides | nih.gov |

| Ir(III) | N-Pivaloyl | Sulfonamidation | Sulfonyl azides | researchgate.net |

| Ru(II) | Pyrimidyl | Thioarylation | N-(arylthio)succinimides | chemrxiv.org |

Directed ortho-metalation (DoM) is one of the earlier strategies developed for the C7 modification of indoles. rsisinternational.orgrsc.org This method involves the use of a directing group on the indole nitrogen that can coordinate to an organolithium reagent, such as n-butyllithium. This directs the deprotonation (lithiation) to the adjacent C7 position. The resulting C7-lithiated indole is a potent nucleophile that can be quenched with a variety of electrophiles to introduce different functional groups. For example, Hartung and coworkers reported a synthesis of 7-substituted indoles involving the directed lithiation of an N-protected-2-trimethylsilylindole. researchgate.net This approach provides a reliable method for installing substituents at the C7 position, although it often requires cryogenic temperatures and strictly anhydrous conditions.

Introduction of the Trifluoromethyl Group at the C2 Position

The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Introducing this group at the C2 position of the indole ring is a key step in the synthesis of the target compound.

Electron-deficient radicals, such as the trifluoromethyl radical (•CF₃), have been shown to selectively add to the C2 position of indoles, in contrast to electrophilic additions which favor C3. nih.gov This selectivity is attributed to the formation of a more stable radical intermediate. nih.gov Several methods have been developed to generate •CF₃ radicals and effect the trifluoromethylation of indoles at the C2 position.

Sodium triflinate (CF₃SO₂Na), also known as the Langlois' reagent, is an easy-to-handle, inexpensive, and low-toxicity source of the trifluoromethyl radical. rsc.orgnih.gov Metal-free oxidative trifluoromethylation of indoles using CF₃SO₂Na has been achieved, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Photoinduced methods have also been developed where CF₃SO₂Na is converted to the •CF₃ radical under UV irradiation, even in the absence of an external photocatalyst. thieme-connect.com Other reagents used for the C2-trifluoromethylation of indoles include triflyl chloride (CF₃SO₂Cl) and trifluoromethyl iodide (CF₃I), often in conjunction with photoredox catalysis. nih.gov

A domino trifluoromethylation/cyclization strategy offers another route to 2-(trifluoromethyl)indoles. nih.govorganic-chemistry.org This method utilizes easily accessible 2-alkynylanilines and a fluoroform-derived CuCF₃ reagent. The reaction proceeds through a sequence that constructs the indole core while simultaneously and unambiguously installing the CF₃ group at the C2 position. nih.govorganic-chemistry.org

| CF₃ Source | Reagent(s) / Conditions | Reaction Type | Reference |

| CF₃SO₂Na | TBHP, 140 °C, metal-free | Radical trifluoromethylation | nih.gov |

| CF₃SO₂Na | UV light (360-365 nm), O₂, metal-free | Photoinduced radical trifluoromethylation | thieme-connect.com |

| CF₃SO₂Cl | Photoredox catalysis | Radical trifluoromethylation | nih.gov |

| CF₃I | Platinum(II) complexes, visible light | Radical trifluoromethylation | nih.gov |

| Fluoroform | CuCF₃, 2-alkynylanilines | Domino trifluoromethylation/cyclization | nih.govorganic-chemistry.org |

Synthetic Methodologies for this compound and Its Derivatives

The synthesis of indole derivatives, particularly those containing a trifluoromethyl group at the C2 position, is a significant area of focus in medicinal and materials chemistry. rsc.org The trifluoromethyl group can enhance critical properties such as polarity, metabolic stability, and lipophilicity. rsc.orgresearchgate.net This article details various synthetic strategies developed to construct the 2-(trifluoromethyl)indole scaffold, focusing on modern catalytic and cyclization techniques.

1 Direct C-H Trifluoromethylation of Indoles

Direct functionalization of the indole core represents an efficient approach to introduce the trifluoromethyl group. These methods often target the C-H bond at the C2 position, leveraging various catalytic systems to achieve high regioselectivity.

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. These methods offer an alternative to traditional approaches that may require harsh reagents or high temperatures. thieme.de

A photoinduced, catalyst-free approach for the C2-trifluoromethylation of indoles has been developed using sodium triflinate (CF₃SO₂Na, Langlois' reagent) as the trifluoromethyl source. thieme-connect.com This reaction proceeds under UV light irradiation (360–365 nm) at ambient temperature in the presence of oxygen or air, avoiding the need for an external photocatalyst. thieme-connect.com The key step involves the in situ generation of the trifluoromethyl radical (•CF₃) from the Langlois' reagent. thieme-connect.com This method demonstrates good substrate tolerance and is scalable. thieme-connect.com

In other photoredox strategies, a catalyst is employed to facilitate the reaction. For instance, the trifluoromethylation of N-aryl acrylamides can lead to the synthesis of CF₃-containing oxindoles using an organic fluorophore photocatalyst like 4CzIPN under visible light and oxygen, without requiring a strong oxidant or transition metal. rsc.org While not directly forming 2-(trifluoromethyl)indoles, this highlights the utility of photoredox catalysis in related heterocyclic systems. Similarly, α-trifluoromethylation of various carbonyl compounds has been achieved using photocatalyst [Ru(bpy)₃Cl₂] and an electrophilic CF₃ source, demonstrating the broad applicability of this activation mode. nih.gov

A visible-light-promoted protocol has also been described for constructing trifluoromethylated dihydropyrido[1,2-a]indolone skeletons through a cascade cyclization mediated by trifluoromethyl radicals, initiated by the homolysis of Umemoto's reagent without a photocatalyst. nih.gov

| Method | CF₃ Source | Catalyst/Conditions | Key Features |

| Photoinduced C2-Trifluoromethylation | CF₃SO₂Na | UV light (360–365 nm), O₂/air, no external catalyst | Mild conditions, gram scalability, good substrate tolerance. thieme-connect.com |

| Intramolecular Aryltrifluoromethylation | Togni's reagent | 4CzIPN, visible light, O₂ | Forms CF₃-containing oxindoles, transition-metal-free. rsc.org |

| Cascade Cyclization | Umemoto's reagent | Visible light, no catalyst | Forms trifluoromethylated dihydropyrido[1,2-a]indolones. nih.gov |

Developing synthetic methods that avoid transition metals is a key goal in green chemistry. For the synthesis of 2-(trifluoromethyl)indoles, several metal-free protocols have been established, often relying on radical-mediated pathways.

An efficient and highly regioselective method for the C2-trifluoromethylation of indoles uses sodium triflinate (CF₃SO₂Na) as an inexpensive, low-toxicity trifluoromethyl source. researchgate.netrsc.orgnih.gov The reaction is promoted by tert-butyl hydroperoxide (TBHP) and proceeds under metal-free conditions, providing moderate to good yields and tolerating a wide range of functional groups. researchgate.netnih.gov Control experiments suggest the transformation likely involves a free radical pathway. researchgate.netnih.gov This approach is compatible with various substituents on the indole ring, including halogens, and generally, electron-donating groups lead to slightly higher yields than electron-withdrawing groups. rsc.org

Another transition-metal-free approach involves the reaction of readily prepared isonitriles with Togni's reagent, which serves as a CF₃ radical precursor, to form 2-trifluoromethylindoles. acs.org These transformations, which can form two or three new C-C bonds, proceed with moderate to good yields. acs.org

| Reagents | Promoter/Conditions | Scope | Mechanism |

| Indole, CF₃SO₂Na | TBHP, 140 °C, in air | High functional group tolerance; compatible with halogens. rsc.orgnih.gov | Presumed free radical pathway. researchgate.netnih.gov |

| Isonitriles, Togni's reagent | Heat | Forms polysubstituted 2-trifluoromethylindoles. | Radical trifluoromethylation and cyclization. acs.org |

Achieving selective functionalization at the C2 position of the indole ring is crucial. In many direct trifluoromethylation methods, the inherent reactivity of the indole nucleus favors substitution at the C3 position. However, specific strategies can steer the reaction towards the desired C2 isomer.

One effective strategy is to use indoles with a substituent at the C3 position. This physically blocks C3-functionalization, directing the incoming trifluoromethyl radical to the C2 position. This approach has been successfully used in copper-catalyzed oxidative trifluoromethylation with CF₃SO₂Na. mdpi.com

In metal-free systems, such as the TBHP-promoted reaction with CF₃SO₂Na, high regioselectivity for the C2 position is achieved even without a C3-blocking group. rsc.orgnih.gov This inherent selectivity makes the method particularly valuable for a broad range of indole substrates. Similarly, a photoinduced method using CF₃SO₂Na under UV irradiation also shows high C2-regioselectivity. thieme-connect.com

Palladium-catalyzed reactions offer another avenue for controlling regioselectivity. A method for synthesizing trifluoromethyl-containing indoles and indolines involves the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov The regioselectivity of the annulation reaction is controlled by the structure of the alkene substrate, allowing for divergent synthesis pathways. nih.gov

Functionalization of Pre-existing Indole Cores at the C7 Position

2 Cyclization Reactions Utilizing Trifluoromethylated Precursors

An alternative to direct trifluoromethylation is the construction of the indole ring from acyclic precursors that already contain the trifluoromethyl group. This strategy ensures the unambiguous placement of the CF₃ moiety at the desired position.

Domino, or cascade, reactions involve a sequence of intramolecular transformations that rapidly build molecular complexity from simple starting materials. A notable example is the synthesis of 2-(trifluoromethyl)indoles from easily accessible 2-alkynylanilines. organic-chemistry.orgacs.orgnih.gov This method uses the fluoroform-derived reagent CuCF₃ in a domino trifluoromethylation/cyclization strategy. organic-chemistry.orgacs.orgnih.govthieme-connect.com The reaction demonstrates tolerance for various functional groups, and electron-donating groups on the aniline (B41778) ring generally result in higher yields. organic-chemistry.org Optimization studies show that N-tosyl or N-mesyl protection is important for successful cyclization. organic-chemistry.org

Another cascade process involves the copper-catalyzed coupling of 2-halotrifluoroacetanilides with β-keto esters. acs.org This reaction proceeds through a coupling/condensation/deacylation mechanism to produce polysubstituted 2-(trifluoromethyl)indoles in good to excellent yields. acs.org The method is tolerant of many functional groups, including nitro, ketone, and ester groups. acs.org

| Precursors | Reagents/Catalyst | Reaction Type | Key Features |

| 2-Alkynylanilines | CuCF₃, TMEDA | Domino Trifluoromethylation/Cyclization | Unambiguous CF₃ placement at C2; tolerates various functional groups. organic-chemistry.orgacs.orgnih.gov |

| 2-Halotrifluoroacetanilides, β-Keto esters | CuI, L-proline, Cs₂CO₃ | Cascade Coupling/Condensation/Deacylation | Produces polysubstituted indoles; tolerates many functional groups. acs.org |

This approach involves the synthesis of a fluorinated intermediate which then undergoes a final ring-closing step to form the indole nucleus.

One such strategy begins with the catalytic olefination of 2-nitrobenzaldehydes with CF₃CCl₃ to produce trifluoromethylated ortho-nitrostyrenes. nih.gov These intermediates react with pyrrolidine (B122466) to form α-CF₃-β-(2-nitroaryl) enamines. A subsequent one-pot reduction of the nitro group using an Fe-AcOH-H₂O system initiates an intramolecular cyclization to afford the desired 2-CF₃-indoles in high yields. nih.gov

Another powerful ring-closing method is the Cadogan cyclization. In this approach, trisubstituted (trifluoromethyl)alkenes bearing an o-nitrophenyl group are synthesized via copper-catalyzed hydroarylation of (trifluoromethyl)alkynes. nii.ac.jp These precursors are then converted into 3-aryl-2-(trifluoromethyl)indoles through a molybdenum-catalyzed Cadogan cyclization, which involves deoxygenation of the nitro group. nii.ac.jp

Ring-closing metathesis (RCM) is another versatile tool for constructing fused indole ring systems from diallyl indole precursors, which can be prepared from oxindoles. researchgate.netresearchgate.net While not directly forming simple 2-(trifluoromethyl)indoles, the strategy is powerful for creating more complex, fused architectures. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1H-indol-7-ol |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-4-5-2-1-3-6(14)8(5)13-7/h1-4,13-14H |

InChI Key |

TXSCHMWAIHGVCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=C2)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of 2 Trifluoromethyl 1h Indol 7 Ol Reactivity

Elucidation of Reaction Pathways for Functional Group Transformations

The hydroxyl group (-OH) at the C7 position of the indole (B1671886) nucleus is a powerful activating group. Through resonance, a lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) portion of the indole ring. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

This activating effect is a general principle in electrophilic aromatic substitution, where electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves quora.com. In the context of the 7-hydroxyindole (B18039) core, this would primarily activate the C6 and C4 positions. The increased electron density at these positions makes them preferential sites for reactions with electrophiles quora.comyoutube.com. For instance, studies on 7-hydroxyindole derivatives have shown their utility in synthesizing compounds with significant biological activity, leveraging the reactivity imparted by the hydroxyl group nih.govasm.orgnih.gov. The hydroxyl group can also participate directly in reactions, such as O-alkylation or serving as a directing group in metal-catalyzed C-H functionalization, further highlighting its central role in the molecule's chemical behavior nih.govacs.org.

| Position on Benzene Ring | Electronic Effect of -OH Group | Predicted Reactivity towards Electrophiles |

|---|---|---|

| C4 | Activated (Para position) | High |

| C5 | Slightly Deactivated (Meta position) | Low |

| C6 | Activated (Ortho position) | High |

In stark contrast to the hydroxyl group, the trifluoromethyl group (-CF3) at the C2 position is a strong electron-withdrawing group. This is due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the indole ring. The presence of the -CF3 group deactivates the heterocyclic pyrrole (B145914) ring, making it less nucleophilic and therefore less reactive towards electrophiles.

This deactivating effect is significant. While unsubstituted indoles typically undergo electrophilic substitution preferentially at the C3 position, the strong electron-withdrawing nature of the -CF3 group at C2 diminishes the reactivity of the entire pyrrole ring stackexchange.comechemi.comyoutube.com. Despite this deactivation, the C3 position remains the most likely site for electrophilic attack on the heterocyclic portion of the molecule, albeit at a much-reduced rate compared to an unsubstituted indole mdpi.com. The synthesis of 2-trifluoromethylindoles often involves specialized methods like domino trifluoromethylation/cyclization or the use of specific trifluoromethylating agents, reflecting the unique chemistry imparted by this group organic-chemistry.orgacs.orgnih.gov. The presence of the -CF3 group has been shown to be crucial for the biological activity of some indole derivatives mdpi.comnih.gov.

Regioselectivity and Chemoselectivity Studies

The regioselectivity and chemoselectivity of reactions involving 2-(Trifluoromethyl)-1H-indol-7-ol are determined by the competing electronic effects of its two key functional groups.

For electrophilic attack, a clear competition exists. The hydroxyl group at C7 activates the benzene ring, particularly at the C4 and C6 positions. Conversely, the trifluoromethyl group at C2 deactivates the pyrrole ring. Therefore, electrophiles are most likely to react at the C4 or C6 positions of the benzene ring, as these are the most electron-rich sites in the molecule. Attack at the C3 position of the pyrrole ring is significantly less favored due to the deactivating effect of the adjacent -CF3 group.

Nucleophilic attack, on the other hand, is directed towards electron-deficient centers. The trifluoromethyl group makes the C2 carbon of the indole ring highly electrophilic. This makes the C2 position susceptible to attack by nucleophiles, a reactivity pattern not typically observed in electron-rich indole systems.

The substitution pattern of this compound creates a distinct separation of reactivity between the two rings of the indole system. The benzene ring, activated by the hydroxyl group, is primed for electrophilic substitution. In contrast, the pyrrole ring, deactivated by the trifluoromethyl group, is less reactive towards electrophiles but activated towards certain nucleophilic attacks at C2.

This electronic dichotomy dictates the chemoselectivity of many reactions. In electrophilic aromatic substitution reactions, substitution is expected to occur almost exclusively on the benzene ring quora.com. The inherent reactivity of the indole C3 position is largely negated by the powerful electron-withdrawing -CF3 group at C2 iust.ac.ir. This contrasts with unsubstituted indoles where the pyrrole ring is significantly more reactive than the benzene ring toward electrophiles stackexchange.comiust.ac.ir. Thus, the functionalization of this molecule can be selectively directed to either the aromatic or heterocyclic ring by choosing between electrophilic or nucleophilic reaction conditions, respectively.

| Reaction Type | Most Probable Reaction Site(s) | Governing Factor |

|---|---|---|

| Electrophilic Aromatic Substitution | C4, C6 | Activating -OH group at C7 |

| Nucleophilic Attack | C2 | Deactivating -CF3 group at C2 |

Advanced Spectroscopic and Structural Elucidation of 2 Trifluoromethyl 1h Indol 7 Ol and Its Analogues

High-Resolution Structural Determination

The precise three-dimensional arrangement of atoms and the conformational dynamics of 2-(Trifluoromethyl)-1H-indol-7-ol are fundamental to understanding its properties. High-resolution techniques such as single-crystal X-ray diffraction and advanced nuclear magnetic resonance spectroscopy are indispensable for this purpose.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The trifluoromethyl (CF₃) group at the C2 position is a bulky substituent. Its presence would likely influence the crystal packing, with intermolecular interactions involving the fluorine atoms playing a significant role in the supramolecular assembly. The C-F bond lengths and C-C-F bond angles would be consistent with those observed in other trifluoromethylated aromatic compounds.

To confirm these predicted features, obtaining a single crystal of this compound suitable for SC-XRD analysis would be necessary. Such an analysis would provide definitive data on lattice parameters, space group, and the precise coordinates of each atom.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its electronic structure and spatial arrangement. nih.gov

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the indole (B1671886) ring are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the C3-H proton, and the protons on the benzene (B151609) ring. youtube.com The N-H proton signal would likely be broad and its chemical shift sensitive to solvent and temperature, due to hydrogen bonding. The ¹³C NMR spectrum would similarly show characteristic shifts, with the carbon attached to the CF₃ group (C2) and the hydroxyl group (C7) being significantly affected. youtube.comjournals.co.za

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. ichorlifesciences.com It would exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a sensitive probe of the local electronic environment. nih.gov Studies on compounds like 5-fluoro-2-(trifluoromethyl)-indole have shown that the ¹⁹F chemical shifts are highly responsive to changes in the molecular structure. researchgate.netresearchgate.net

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions between protons, providing insights into the molecule's conformation. nih.gov For instance, a NOESY experiment could confirm the proximity of the C7-OH proton to the N-H proton, supporting the existence of the intramolecular hydrogen bond in solution.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Considerations |

|---|---|---|---|---|

| ¹H | N-H | 8.0 - 11.0 | broad singlet | Shift and broadening are solvent-dependent. |

| ¹H | H-3 | ~6.5 | singlet | Influenced by the adjacent CF₃ group. |

| ¹H | H-4, H-5, H-6 | 6.8 - 7.5 | doublet, triplet | Aromatic region with coupling patterns. |

| ¹H | O-H | 5.0 - 7.0 | broad singlet | Intramolecular H-bonding may affect the shift. |

| ¹³C | C-2 | 120 - 130 (q) | quartet (due to ¹JCF) | Shielded by CF₃, split by fluorine coupling. |

| ¹³C | C-3 | ~105 | singlet | |

| ¹³C | C-3a | ~125 | singlet | |

| ¹³C | C-4 | ~115 | singlet | |

| ¹³C | C-5 | ~120 | singlet | |

| ¹³C | C-6 | ~110 | singlet | |

| ¹³C | C-7 | ~145 | singlet | Deshielded due to OH group. |

| ¹³C | C-7a | ~130 | singlet | |

| ¹⁹F | 2-CF₃ | -60 to -70 | singlet | Referenced to a standard like CFCl₃. |

Vibrational Spectroscopy for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, provide a molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. These methods are particularly useful for identifying functional groups and studying intermolecular forces like hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. vscht.cz The resulting spectrum is unique to the molecule and provides a wealth of structural information. researchgate.netspectrabase.com

For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

O-H and N-H Stretching: The presence of the intramolecular hydrogen bond between the 7-hydroxyl group and the indole N-H would result in broad absorption bands at lower frequencies (typically 3200-3500 cm⁻¹) compared to free O-H or N-H groups. researchgate.net The exact position and shape of these bands are sensitive indicators of hydrogen bond strength.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1400 cm⁻¹ range, corresponding to symmetric and asymmetric C-F stretching modes. ias.ac.inrsc.org These are often the most intense peaks in the spectrum.

Expected Characteristic FT-IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (H-bonded) | Indole N-H | 3300 - 3450 | Medium, Broad |

| O-H Stretch (H-bonded) | Phenolic O-H | 3200 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium to Strong |

| C-F Stretch (Asymmetric) | -CF₃ | ~1350 | Very Strong |

| C-F Stretch (Symmetric) | -CF₃ | ~1150 | Very Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is available, predictions can be made based on studies of indole and related molecules. nih.govnih.gov

The Raman spectrum would also provide a characteristic fingerprint. Key expected features include:

Indole Ring Modes: Strong bands corresponding to the indole ring breathing modes are expected, as seen in serotonin (B10506) and tryptophan. researchgate.net

CF₃ Symmetric Stretch: The symmetric C-F stretching mode of the trifluoromethyl group often produces a strong and easily identifiable Raman signal. ias.ac.innih.gov This makes Raman spectroscopy particularly useful for analyzing trifluoromethylated compounds.

Aromatic C-H vibrations: These would also be present, complementing the data from FT-IR.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, with FT-IR being more sensitive to polar bonds (like C-F and O-H) and Raman being more sensitive to non-polar, symmetric bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₉H₆F₃NO), the exact mass can be calculated and compared to the experimentally measured value with high accuracy.

Upon ionization, typically by electrospray ionization (ESI), the molecule would be detected as the protonated species [M+H]⁺ or deprotonated species [M-H]⁻. Subsequent fragmentation analysis (MS/MS) provides valuable structural information.

Expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of HF: A common fragmentation for trifluoromethyl-containing compounds.

Loss of CF₂ or CF₃: Cleavage of the C-C bond connecting the trifluoromethyl group to the indole ring. fluorine1.ru

Loss of H₂O or CO: Fragmentation patterns characteristic of hydroxyindoles, indicating the presence of the hydroxyl group. researchgate.netcdnsciencepub.comcdnsciencepub.com

Ring Fragmentation: Cleavage of the indole ring structure to produce smaller, characteristic ions. mdpi.com

Predicted HRMS Fragmentation Data for this compound (C₉H₆F₃NO)

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₇F₃NO⁺ | 202.0474 | Protonated Molecular Ion |

| [M]⁺˙ | C₉H₆F₃NO⁺˙ | 201.0396 | Molecular Ion Radical Cation |

| [M-H]⁻ | C₉H₅F₃NO⁻ | 200.0329 | Deprotonated Molecular Ion |

| [M-HF]⁺˙ | C₉H₅F₂NO⁺˙ | 181.0340 | Loss of Hydrogen Fluoride |

| [M-CO]⁺˙ | C₈H₆F₃N⁺˙ | 173.0447 | Loss of Carbon Monoxide |

| [M-CF₃]⁺ | C₈H₆NO⁺ | 132.0444 | Loss of Trifluoromethyl Radical |

This combination of precise mass measurement and detailed fragmentation analysis provides definitive confirmation of the compound's identity and structural features. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of indole and its derivatives are of significant interest due to their role as intrinsic fluorescent probes in biological systems and their application in materials science. The photophysical behavior is governed by the two lowest-lying singlet excited states, denoted as ¹Lₐ and ¹Lₑ, which are sensitive to the nature and position of substituents on the indole ring, as well as the surrounding solvent environment.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of the indole scaffold is characterized by two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. In nonpolar solvents, the ¹Lₑ band appears at longer wavelengths (around 280-290 nm) and is typically less intense than the ¹Lₐ band, which is found at shorter wavelengths (around 260-270 nm) and often exhibits vibrational fine structure. The introduction of substituents on the indole ring can significantly alter the energies and intensities of these transitions.

For this compound, two primary substituent effects must be considered: the electron-donating hydroxyl group (-OH) at the 7-position and the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the 2-position.

The hydroxyl group, acting as an electron-donating group through resonance, is expected to cause a bathochromic (red) shift in both the ¹Lₐ and ¹Lₑ absorption bands. This is consistent with observations for other hydroxyindoles, such as 5-hydroxyindole (B134679) and 6-hydroxyindole (B149900). For instance, in cyclohexane (B81311), 5-hydroxyindole exhibits absorption peaks for the ¹Lₑ transition at approximately 294 nm and 302 nm, and for the ¹Lₐ transition around 270 nm. Similarly, 6-hydroxyindole shows ¹Lₑ peaks at slightly shorter wavelengths and a more intense ¹Lₐ band. nih.govnih.gov In more polar solvents, these bands tend to broaden, and the vibrational structure is often lost. nih.gov

Conversely, the trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to its strong inductive effect. nih.gov When placed at the 2-position of the indole ring, the -CF₃ group is anticipated to cause a hypsochromic (blue) shift of the absorption bands. This is because it destabilizes the excited states by withdrawing electron density from the π-system. The presence of the -CF₃ group can also influence the relative intensities of the ¹Lₐ and ¹Lₑ bands.

Therefore, the UV-Vis spectrum of this compound will be a result of the interplay between the bathochromic effect of the 7-hydroxyl group and the hypsochromic effect of the 2-trifluoromethyl group. The precise positions of the absorption maxima would depend on the balance of these opposing electronic influences and the solvent used.

A study on various substituted indoles showed that electron-donating and electron-withdrawing substituents both tend to induce bathochromic shifts in the absorption and fluorescence maxima, though the mechanisms differ. core.ac.uk However, the strong inductive effect of the -CF₃ group is a distinct feature.

To illustrate the effect of hydroxylation and solvent on the absorption spectra of indole analogues, the following table presents data for 5-hydroxyindole and 6-hydroxyindole in different solvents.

| Compound | Solvent | ¹Lₑ λₘₐₓ (nm) | ¹Lₐ λₘₐₓ (nm) |

| 5-Hydroxyindole | Cyclohexane | 294, 302 | ~270 |

| 6-Hydroxyindole | Cyclohexane | 287, 294 | 260, 267 |

| 5-Hydroxyindole | Glycol | 309 | 273, 275 |

| 6-Hydroxyindole | Glycol | 295 | 273 |

This table is generated based on data from spectroscopic studies on hydroxyindoles to illustrate expected trends. nih.gov

Fluorescence Spectroscopy: Quantum Yields and Stokes Shifts

The fluorescence properties of indole derivatives, including their quantum yields (ΦF) and Stokes shifts, are highly dependent on their molecular structure and the solvent environment. The Stokes shift is the difference in wavelength or frequency between the absorption maximum and the emission maximum.

For hydroxyindoles, the position of the hydroxyl group is critical. In nonpolar solvents, emission typically originates from the ¹Lₑ state, resulting in a smaller Stokes shift and a more structured emission spectrum. In polar solvents, the more polar ¹Lₐ state is stabilized, often becoming the emitting state, which leads to a larger Stokes shift and a broad, featureless emission band. nih.gov

The fluorescence emission of 5-hydroxyindole in cyclohexane has a maximum at 325 nm, with a relatively small Stokes shift. nih.gov In contrast, 6-hydroxyindole in the same solvent shows a blue-shifted emission maximum at 304 nm. nih.gov The solvent polarity plays a significant role; for many indole derivatives, a shift to a more polar solvent results in a bathochromic shift of the emission maximum. core.ac.uk

The trifluoromethyl group at the 2-position of this compound is expected to influence the fluorescence properties significantly. Its electron-withdrawing nature can decrease the fluorescence quantum yield by promoting non-radiative decay pathways. However, it can also lead to larger Stokes shifts. For example, trifluoromethylated quinoline-phenol Schiff bases have been shown to exhibit large Stokes shifts, particularly in polar solvents. nih.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For indole itself, the quantum yield can vary significantly with the solvent. dtu.dk For substituted indoles, both electron-donating and electron-withdrawing groups can affect the quantum yield. For instance, some 7-hydroxycoumarin derivatives, which share the 7-hydroxy aromatic motif, exhibit moderate to high quantum yields (e.g., ΦF = 0.25 to 0.32) and substantial Stokes shifts (100-120 nm). nih.gov

The Stokes shift is a critical parameter for applications such as fluorescent probes, as a larger shift facilitates the detection of emission against background scattering. Large Stokes shifts are often associated with significant changes in the dipole moment upon excitation and subsequent solvent relaxation around the excited state molecule. nih.govwikipedia.org

The following table provides photophysical data for some 4-hydroxyindole (B18505) fused isocoumarin (B1212949) derivatives in various solvents to illustrate the influence of the environment on emission maxima and quantum yields.

| Compound | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 9a | CH₂Cl₂ | 382 | 496 | 114 | 0.42 |

| CH₃CN | 385 | 501 | 116 | 0.47 | |

| CH₃OH | 395 | 511 | 116 | 0.23 | |

| 9b | CH₂Cl₂ | 378 | 494 | 116 | 0.42 |

| CH₃CN | 382 | 499 | 117 | 0.58 | |

| CH₃OH | 391 | 509 | 118 | 0.28 | |

| 9c | CH₂Cl₂ | 382 | 496 | 114 | 0.67 |

| CH₃CN | 381 | 500 | 119 | 0.54 | |

| CH₃OH | 391 | 510 | 119 | 0.30 |

This table is adapted from a study on 4-hydroxyindole fused isocoumarin derivatives to demonstrate typical photophysical properties and solvent effects for related heterocyclic systems. rsc.org

For this compound, a significant Stokes shift would be expected, particularly in polar protic solvents, due to the combined effects of the 7-hydroxyl group and the 2-trifluoromethyl group, which would enhance the change in dipole moment upon excitation. The quantum yield, however, may be quenched to some extent by the electron-withdrawing -CF₃ group.

Computational Chemistry and Theoretical Studies of 2 Trifluoromethyl 1h Indol 7 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to investigate the structural and electronic properties of organic molecules, including various indole (B1671886) derivatives. researchgate.netniscpr.res.indntb.gov.ua DFT calculations are foundational for geometry optimization, electronic structure analysis, and predicting reactivity.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(Trifluoromethyl)-1H-indol-7-ol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Studies on related indole structures demonstrate that DFT methods, such as B3LYP with a 6-31G basis set, can accurately predict these parameters. researchgate.netniscpr.res.in Conformational analysis would further explore different spatial arrangements (conformers), particularly concerning the orientation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups, to identify the global minimum energy conformation.

Illustrative Data Table: Optimized Geometric Parameters This table illustrates the type of data generated from a DFT geometry optimization. Actual values for this compound would require specific calculations.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Bond | Value | Angle | Value | Torsion | Value |

| N1-C2 | - | C2-N1-C7a | - | C7-C7a-N1-C2 | - |

| C2-C(CF3) | - | N1-C2-C3 | - | C3a-C7a-N1-C2 | - |

| C7-O(OH) | - | C6-C7-O(OH) | - | C6-C7-C7a-N1 | - |

| C-F | - | F-C-F | - | O-C7-C6-C5 | - |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netaip.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. For substituted indoles, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. aip.orgresearchgate.net In this compound, the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group would significantly influence the energies and distributions of these orbitals.

Illustrative Data Table: Frontier Molecular Orbital Energies This table shows example data that would be produced from an FMO analysis. Specific values for the title compound require calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other species. Different colors on the MEP surface represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydrogen of the hydroxyl and N-H groups, highlighting these as key sites for intermolecular interactions. researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed energy profile that explains the feasibility and kinetics of a proposed mechanism. researchgate.net Such studies have been applied to various indole syntheses and functionalization reactions. researchgate.netnih.gov

A transition state is the highest energy point along a reaction coordinate, representing the critical configuration that separates reactants from products. researchgate.net Characterizing the transition state is essential for calculating the activation energy barrier of a reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is confirmed by a vibrational frequency analysis that yields exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads to the formation of products. For reactions involving this compound, such as electrophilic substitution or reactions at the hydroxyl group, identifying the relevant transition states would be key to understanding its reactivity. numberanalytics.com

Regioselectivity and Stereoselectivity Rationalization

Computational methods are instrumental in predicting and understanding the outcomes of chemical reactions involving complex scaffolds like this compound. The presence of both a highly electron-withdrawing trifluoromethyl (CF₃) group at the C2 position and an electron-donating hydroxyl (-OH) group at the C7 position creates a unique electronic landscape that governs the regioselectivity of further chemical transformations.

Regioselectivity: The indole nucleus is inherently electron-rich, and electrophilic aromatic substitution (SEAr) typically occurs at the C3 position. This preference is due to the formation of a cationic intermediate that does not disrupt the aromaticity of the fused benzene (B151609) ring stackexchange.com. However, the substitution pattern of this compound significantly alters this reactivity. The C2 position is blocked and strongly deactivated by the CF₃ group. The -OH group at C7 is an activating, ortho-, para-director, which would enhance the nucleophilicity of the C6 and C4 positions.

Computational models, such as those that calculate the energies of reaction intermediates (e.g., Wheland intermediates), can quantify the most likely sites of electrophilic attack. Methods like RegioSQM, which calculates the free energy of protonation at various aromatic carbons, have been developed to predict regioselectivity with high accuracy for heteroaromatic systems rsc.orgamazonaws.comchemrxiv.org. For this compound, such calculations would likely predict that electrophilic attack is favored at the C4 and C6 positions, guided by the C7-hydroxyl group, over the electronically disfavored C3 and C5 positions.

Stereoselectivity: In reactions that create a new chiral center, computational chemistry can rationalize the observed stereoselectivity. For instance, in the synthesis of related chiral 2-substituted indoles, such as the enantioselective Friedel-Crafts alkylation of a dihydroindole with trifluoromethyl ketimines, the formation of a specific enantiomer is directed by a chiral catalyst iiarjournals.org. Density Functional Theory (DFT) calculations can be employed to model the transition states of the reaction with the catalyst. By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, the model can predict which stereoisomer will be formed preferentially. The lower energy transition state corresponds to the major product, and the energy difference (ΔΔG‡) can be used to calculate the theoretical enantiomeric excess (ee), providing a direct link between computational results and experimental observations.

Photophysical Properties Simulation

The interaction of this compound with light can be extensively modeled using computational methods to predict its absorption and emission characteristics. These simulations provide insights into the electronic structure and behavior of the molecule in its ground and excited states.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for calculating the properties of molecules in their electronic excited states researchgate.netacs.org. It allows for the simulation of the UV-Visible absorption spectrum by calculating vertical excitation energies (i.e., the energy difference between the ground state and excited states at the ground state geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would typically involve:

Ground State Optimization: The molecule's geometry is first optimized at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

Excited State Calculation: Using the optimized ground state geometry, the TD-DFT calculation is performed to obtain the first several singlet excited states. Functionals such as CAM-B3LYP or M06-2X are often chosen for their accuracy in describing charge-transfer (CT) excited states, which are common in substituted aromatic systems nih.gov.

The output provides detailed information about the electronic transitions. For each excited state, the calculation identifies the main molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals reveals the nature of the transition (e.g., π→π* or intramolecular charge transfer). For instance, a transition from a HOMO localized on the hydroxyphenyl moiety to a LUMO centered on the trifluoromethyl-pyrrole ring would indicate a significant charge-transfer character upon photoexcitation mdpi.com.

Table 1: Illustrative TD-DFT Calculation Results for this compound (Note: This data is hypothetical and serves to illustrate typical computational output.)

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 315 | 0.125 | HOMO → LUMO (88%) | π→π* / ICT |

| S2 | 280 | 0.250 | HOMO-1 → LUMO (75%) | π→π* |

| S3 | 255 | 0.080 | HOMO → LUMO+1 (65%) | ICT |

Solvatochromic Effects and Environmental Perturbations

The photophysical properties of a molecule can be significantly influenced by its environment, particularly the solvent. This phenomenon, known as solvatochromism, can be modeled computationally to predict how the absorption spectrum of this compound would shift in solvents of varying polarity.

The most common method to simulate these effects is the Polarizable Continuum Model (PCM) mdpi.com. In the TD-DFT/PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant (ε). The solute molecule (this compound) is placed in a cavity within this dielectric, and the electronic structure of the solute is calculated while considering its polarization interaction with the solvent continuum.

By performing TD-DFT/PCM calculations in simulated solvents with different dielectric constants (e.g., heptane (B126788) (non-polar, ε ≈ 1.9), ethanol (B145695) (polar protic, ε ≈ 24.5), and water (polar protic, ε ≈ 80)), it is possible to predict solvatochromic shifts. Typically, for a molecule where the excited state is more polar than the ground state (often the case in intramolecular charge transfer transitions), an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a smaller energy gap and a red-shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) would be observed.

Quantitative Structure-Activity Relationships (QSAR) in a Purely Chemical Context (e.g., reactivity, selectivity for chemical transformations)

While QSAR is most famously applied to biological activity, the underlying principle of correlating molecular structure with a measurable outcome is equally applicable to purely chemical properties. These models are often termed Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Reactivity Relationships (QSRR) wikipedia.org. A QSRR model can be developed to predict chemical reactivity or selectivity for a series of related compounds.

For a class of compounds like substituted indoles, a QSRR model could be built to predict the regioselectivity of a specific chemical transformation, such as electrophilic substitution. The process would involve:

Dataset Assembly: A series of indole derivatives with known experimental regioselectivity ratios (e.g., C4 vs. C6 substitution) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical molecular descriptors would be calculated. In a chemical context, these would not be descriptors like logP, but rather quantum chemical properties. Relevant descriptors could include:

Calculated partial charges (e.g., Mulliken or NBO charges) on each aromatic carbon.

The energies of frontier molecular orbitals (HOMO, LUMO).

Fukui indices, which indicate the propensity of an atomic site to undergo electrophilic or nucleophilic attack.

The calculated relative stability of potential reaction intermediates rsc.org.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the calculated descriptors (the independent variables) to the observed selectivity (the dependent variable) researchgate.net.

The resulting QSRR equation might look conceptually like: log(yield at C4 / yield at C6) = c₀ + c₁(Charge at C4) + c₂(HOMO Lobe Size at C4) + ...

Once validated, this model could be used to predict the regioselectivity for new, unsynthesized indole derivatives, such as different analogs of this compound, providing a powerful tool for guiding synthetic efforts and reaction planning.

Exploration of 2 Trifluoromethyl 1h Indol 7 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Polycyclic Architectures

The unique substitution pattern of 2-(Trifluoromethyl)-1H-indol-7-ol , featuring a nucleophilic hydroxyl group at the C7 position and an electron-withdrawing trifluoromethyl group at C2, makes it a valuable precursor for the synthesis of intricate polycyclic systems. These systems are often inspired by the structures of natural indole (B1671886) alkaloids.

Annulation Reactions and Ring Fusion Strategies

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building molecular complexity. In the context of indole derivatives, these reactions can lead to the formation of fused polycyclic structures. While direct examples involving This compound are not extensively documented, the principles of indole chemistry suggest its potential in such transformations. For instance, N-alkoxypropanamide derivatives of indoles have been shown to undergo NBS-induced intramolecular annulation to yield fused indolines. doi.org This strategy could potentially be adapted to This compound to create novel polycyclic frameworks.

Furthermore, cascade reactions initiated by the electrophilic attack on an indole derivative can lead to the formation of multiple rings in a single synthetic operation. nih.gov For example, the reaction of anilide-derived allenols with highly electrophilic reagents has been used to construct tricyclic gem-bis(triflyl)indolines through a cascade of C-C and C-N bond formations. nih.gov The presence of the hydroxyl group in This compound could offer a handle for initiating or participating in similar cascade sequences.

Construction of Bridged Indole Derivatives

The synthesis of bridged indole derivatives represents a significant challenge in organic chemistry. These structures, where two non-adjacent atoms of the indole ring are connected by a bridge, often exhibit unique three-dimensional shapes and biological activities. The strategic placement of functional groups is crucial for the successful construction of such architectures.

The hydroxyl group at the C7 position of This compound provides a key reactive site that can be exploited for the formation of a bridge. For instance, an intramolecular reaction between the C7-hydroxyl group and a suitably positioned electrophilic side chain attached to another part of the indole nucleus could lead to the formation of a bridged ether linkage. While specific examples for this exact molecule are scarce, the general principles of intramolecular cyclization support this possibility.

Participation in Catalytic Cycles

The indole nucleus can participate in catalytic cycles either as part of a ligand scaffold or as a substrate undergoing transformation. The electronic properties of This compound suggest its potential in both roles.

Ligand Design and Modification

The development of novel ligands is crucial for advancing transition metal catalysis. Indole-based ligands have found applications in a variety of catalytic reactions. The hydroxyl group of This compound offers a convenient point for modification and incorporation into more complex ligand structures. For example, it could be etherified with a fragment containing another donor atom, creating a bidentate ligand. The trifluoromethyl group would, in turn, electronically influence the properties of the resulting metal complex.

The design of ligands often involves creating hybrid molecules that combine different structural motifs. For example, indole-triazole hybrids have been synthesized and investigated for their biological activities. nih.gov The synthetic accessibility of such hybrids opens up avenues for designing new classes of ligands based on the This compound scaffold.

Substrate in Metal-Catalyzed Transformations

Indoles are known to undergo a variety of metal-catalyzed reactions, including cross-coupling and C-H functionalization. nih.gov The presence of the trifluoromethyl group at the C2 position can influence the reactivity of the indole ring in these transformations. For instance, palladium-catalyzed C7-trifluoromethylation of indolines has been achieved using a removable directing group. nih.gov

While the C2 position of This compound is already functionalized, other positions on the indole ring, such as C3, C4, C5, and C6, could be targets for metal-catalyzed C-H functionalization. The electronic nature of the substituents at C2 and C7 would play a significant role in directing these reactions to a specific position. Copper-catalyzed oxidative trifluoromethylation of indoles has been reported, highlighting the utility of metal catalysis in modifying the indole core. nih.gov

Advanced Functionalization Through C-C, C-N, C-O Bond Forming Reactions

The functionalization of the indole core through the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is a cornerstone of indole chemistry. This compound provides multiple reactive sites for such transformations.

The hydroxyl group at C7 is a prime site for C-O bond formation . It can be readily alkylated or acylated to introduce a variety of functional groups. These reactions can be used to protect the hydroxyl group or to introduce moieties that modulate the molecule's properties.

C-N bond formation can be envisioned at the indole nitrogen (N1 position). Deprotonation of the N-H bond followed by reaction with an electrophile would allow for the introduction of a wide range of substituents. The Fischer indole synthesis, a classic method for preparing indoles, itself involves a key C-N bond-forming step and has been used to synthesize N-CF3 indoles. nih.govunifr.ch

C-C bond formation can be achieved at various positions of the indole ring. The C3 position of indoles is particularly nucleophilic and readily undergoes reactions with electrophiles, such as in the Friedel-Crafts reaction. nih.gov The electron-withdrawing trifluoromethyl group at C2 might modulate the nucleophilicity of the C3 position in This compound . Additionally, metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for forming C-C bonds at halogenated positions of the indole ring. nih.gov While the parent molecule is not halogenated, conversion of the hydroxyl group to a triflate could enable such cross-coupling reactions at the C7 position.

A metal-free cascade reaction involving intermolecular electrophilic attack followed by intramolecular cyclization has been shown to form one C-N and two C-C bonds in a single sequence to produce tricyclic indolines. nih.gov This demonstrates the potential for complex bond-forming cascades starting from suitably functionalized indole precursors.

| Reaction Type | Potential Position(s) | Reagents/Conditions | Product Type |

| C-O Bond Formation | C7 | Alkyl halides, acyl chlorides, etc. in the presence of a base | Ethers, esters |

| C-N Bond Formation | N1 | Alkyl halides, acyl chlorides, etc. after deprotonation | N-substituted indoles |

| C-C Bond Formation | C3 | Electrophiles (e.g., aldehydes, ketones, Michael acceptors) | 3-substituted indoles |

| C-C Bond Formation | C4, C5, C6 | Metal-catalyzed C-H activation/functionalization | Arylated/alkylated indoles |

| C-C Bond Formation | C7 | Cross-coupling after conversion of OH to triflate | 7-substituted indoles |

Table 1: Potential Functionalization Reactions of this compound

An in-depth analysis of this compound reveals its significant potential as a versatile synthetic intermediate and a foundational building block in the synthesis of complex molecules. The strategic placement of the trifluoromethyl group at the C2 position, a hydroxyl group at the C7 position, and the reactive N-H at the N1 position provides multiple avenues for chemical modification. This allows for the systematic diversification of the indole core and the selective introduction of various functional groups, opening pathways to novel compounds with potential applications in medicinal chemistry and materials science.

1 Diversification of the Indole Core

The inherent reactivity of the indole nucleus, combined with the electronic influence of the trifluoromethyl group, allows for a range of synthetic transformations to diversify the core structure of this compound.

One of the fundamental approaches to diversifying the indole core is through the strategic synthesis of the 2-(trifluoromethyl)indole framework itself. A notable method involves a domino trifluoromethylation/cyclization of readily available 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent. organic-chemistry.orgnih.gov This process not only efficiently installs the trifluoromethyl group at the C2 position but also allows for the incorporation of various substituents on the aniline (B41778) precursor, leading to a diverse array of substituted 2-(trifluoromethyl)indoles. organic-chemistry.orgnih.gov The reaction conditions can be tailored to introduce additional functional groups, such as a formyl group at the C3 position, creating a valuable intermediate for further derivatization. organic-chemistry.org

Another powerful strategy for core diversification is the use of transition-metal-catalyzed C-H functionalization. While challenging, methods have been developed for the site-selective functionalization of the benzene (B151609) portion of the indole ring (C4-C7). nih.gov These reactions often employ a directing group on the indole nitrogen to guide the metal catalyst to a specific C-H bond. nih.govrsc.org For instance, the use of a P(O)tBu₂ directing group can facilitate the arylation of the C7 position. nih.gov Although not explicitly demonstrated on this compound, these methodologies provide a conceptual framework for its diversification.

Furthermore, the presence of a halogen atom on the indole core can serve as a synthetic handle for a wide range of cross-coupling reactions. For example, a bromo-substituted N-CF₃ indole has been shown to undergo rapid alkylation and arylation via dinuclear Pd(I) catalysis, as well as cyanation and Buchwald-Hartwig amination. nih.gov This highlights the potential for introducing a halogen at a specific position on the this compound scaffold to enable further diversification.

Palladium-catalyzed reactions have also been instrumental in the synthesis of trifluoromethyl-containing indoles from unactivated alkenes and trifluoroacetimidoyl chlorides, offering another pathway to construct a diversified indole core. nih.gov

2 Selective Derivatization at C2, C7, and N1 Positions

The unique substitution pattern of this compound offers three distinct points for selective derivatization: the C2-trifluoromethyl group, the C7-hydroxyl group, and the N1-amine.

C7 Position:

The hydroxyl group at the C7 position is a prime site for selective functionalization. General strategies for the derivatization of hydroxyl groups on heterocyclic rings, such as O-alkylation, are applicable here. For instance, chemoselective O-alkylation has been achieved on similar heterocyclic systems containing a trifluoromethyl group, suggesting a viable pathway for modifying the C7-OH group in this compound. nih.gov

Moreover, advanced techniques in C-H functionalization offer a powerful toolkit for C7 derivatization. By employing a suitable directing group on the indole nitrogen, a variety of functional groups can be introduced at the C7 position, including aryl, olefin, acyl, alkyl, and silyl (B83357) groups, through transition-metal-catalyzed reactions. nih.gov

Recent advancements in electrochemical methods have also shown promise for the selective labeling of hydroxyindoles. nih.gov While demonstrated on 5-hydroxytryptophan, this technique, which involves the electrochemical oxidation of the hydroxyindole moiety, could potentially be adapted for the selective functionalization of the C7-hydroxyl group of this compound. nih.gov

N1 Position:

The nitrogen atom of the indole ring is a key position for derivatization, which can be used to modulate the electronic properties of the molecule or to introduce further functional handles. The synthesis of N-trifluoromethyl indoles has been reported, and these compounds have been shown to be remarkably stable and compatible with a range of synthetic manipulations. nih.gov This suggests that N-trifluoromethylation of this compound is a feasible derivatization strategy.

The indole nitrogen can also be protected with a removable directing group, such as the N-P(O)tBu₂ group, which not only facilitates C7-functionalization but can also be subsequently removed to restore the N-H bond. nih.gov This approach allows for selective modification at the C7 position while preserving the N1 position for later reactions.

C2 Position:

The trifluoromethyl group at the C2 position is generally considered to be a stable and robust functional group, making its direct derivatization challenging. Much of the research has focused on the synthesis of the 2-(trifluoromethyl)indole core rather than the post-synthetic modification of the CF₃ group. organic-chemistry.orgnih.gov

However, the electronic properties of the C2-trifluoromethyl group significantly influence the reactivity of the rest of the indole ring. For example, Friedel-Crafts alkylation reactions of indoles with β-trifluoromethyl-α,β-unsaturated ketones proceed to give functionalized indoles, showcasing the impact of the trifluoromethyl group on the reactivity of the indole nucleus. nih.gov It is important to note that these reactions functionalize other positions of the indole ring, not the C2-CF₃ group itself.

While direct derivatization of the C2-trifluoromethyl group remains an area for further exploration, its presence is crucial in directing the reactivity of other positions and in imparting unique properties to the resulting derivatives.

Table of Research Findings on Indole Derivatization

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Core | Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines, CuCF₃ | Substituted 2-(Trifluoromethyl)indoles | organic-chemistry.org, nih.gov |

| Core | C-H Arylation (with directing group) | Pd catalyst, P(O)tBu₂ directing group | C7-Arylindoles | nih.gov |

| Core | Cross-Coupling (from halo-indole) | Pd(I) catalyst, Grignard reagents | Alkylated/Arylated Indoles | nih.gov |

| C7 | O-Alkylation | Alkylating agents | C7-Alkoxyindoles | nih.gov |

| C7 | C-H Functionalization (with directing group) | Various transition metals and coupling partners | C7-Substituted Indoles | nih.gov |

| N1 | N-Trifluoromethylation | N-Trifluoromethylating agents | N-CF₃ Indoles | nih.gov |

| N1 | N-Protection/Deprotection | P(O)tBu₂Cl / Removal conditions | N-H Indole | nih.gov |

| C3 | Friedel-Crafts Alkylation | β-Trifluoromethyl-α,β-enones, Zr(OtBu)₄-BINOL | C3-Alkylated Indoles | nih.gov |

Advanced Applications of 2 Trifluoromethyl 1h Indol 7 Ol in Materials Science and Supramolecular Chemistry

Development of Fluorescent Probes for Chemical Systems

The indole (B1671886) scaffold, particularly when functionalized with electron-withdrawing and donating groups, is a well-established platform for the design of fluorescent probes. The compound 2-(Trifluoromethyl)-1H-indol-7-ol is an exemplary precursor in this regard, offering a foundation for probes that can detect a variety of analytes through changes in their fluorescence emission.

Design Principles for Tunable Photophysical Properties

The design of fluorescent probes based on the this compound framework hinges on the strategic modification of its core structure to achieve desired photophysical characteristics. The inherent push-pull nature of the 7-hydroxyindole (B18039) system, with the hydroxyl group acting as an electron donor and the trifluoromethyl group as an electron acceptor, can be further modulated. Key design principles include:

Intramolecular Charge Transfer (ICT): The electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group facilitate ICT upon photoexcitation. This process is highly sensitive to the local environment, making it a crucial mechanism for sensing.

Functionalization at the N-1 and C-3 Positions: The indole nitrogen (N-1) and the C-3 position are common sites for introducing other functional groups or recognition moieties. This allows for the specific targeting of analytes and further tuning of the electronic properties and, consequently, the fluorescence output.

Extended π-Conjugation: Introducing aromatic or vinylic substituents at various positions of the indole ring can extend the π-conjugated system. This generally leads to a red-shift in both the absorption and emission spectra, allowing for the development of probes that operate in the longer wavelength regions, which is often advantageous for biological applications to minimize autofluorescence.

Solvatochromic and Environmentally Responsive Fluorophores

Fluorophores derived from this compound often exhibit significant solvatochromism, meaning their absorption and emission spectra are dependent on the polarity of the solvent. This property arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission.

This environmental sensitivity is harnessed to create probes that can report on the polarity of their microenvironment, such as within micelles, polymers, or biological membranes. The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters, providing quantitative insights into the local environment.

Organic Electronic Materials